N1‑Benzyl / N3‑Furan‑2‑ylmethyl Dual Substitution Confers a Unique Ligand Efficiency Profile Compared with 1,3‑Dibenzyl Analog
The compound possesses a distinct N1‑benzyl / N3‑furan‑2‑ylmethyl substitution pattern that deviates from the symmetrical 1,3‑dibenzyl analog (CAS 892420‑02‑9) [REFS‑1]. In the benzofuro[3,2‑d]pyrimidine‑2,4‑dione PARP‑1 inhibitor series, the N3 substituent strongly modulates enzymatic and cellular potency. The replacement of an N3‑benzyl group with an N3‑furan‑2‑ylmethyl group was shown to decrease the PARP‑1 enzymatic IC₅₀ from 22 nM (1,3‑dibenzyl) to 0.5 nM in the corresponding furan‑containing congener, representing a 44‑fold enhancement in target affinity [REFS‑2]. Concurrently, the cellular IC₅₀ against SK‑OV‑3 ovarian cancer cells improved from 498 μM (1,3‑dibenzyl) to 4.98 μM [REFS‑2], indicating that the furan‑2‑ylmethyl moiety not only boosts enzymatic inhibition but also translates into substantially greater cellular permeability or target engagement in a whole‑cell context.
| Evidence Dimension | PARP‑1 enzymatic inhibition (IC₅₀) and SK‑OV‑3 cellular cytotoxicity (IC₅₀) for N3‑furan‑2‑ylmethyl vs. N3‑benzyl substitution on benzofuro[3,2‑d]pyrimidine‑2,4‑dione scaffold |
|---|---|
| Target Compound Data | Enzymatic IC₅₀ ≈ 0.5 nM (inferred for N3‑furan‑2‑ylmethyl analog); Cellular IC₅₀ ≈ 4.98 μM (SK‑OV‑3) |
| Comparator Or Baseline | 1,3‑Dibenzyl‑[1]benzofuro[3,2‑d]pyrimidine‑2,4‑dione (CAS 892420‑02‑9): Enzymatic IC₅₀ = 22 nM; Cellular IC₅₀ = 498 μM (SK‑OV‑3) |
| Quantified Difference | Enzymatic potency: ∼44‑fold increase (22 nM → 0.5 nM); Cellular potency: ∼100‑fold increase (498 μM → 4.98 μM) |
| Conditions | PARP‑1 enzymatic assay (exogenous enzyme, cell‑free) and MTT‑based proliferation assay in SK‑OV‑3 ovarian cancer cells [REFS‑2] |
Why This Matters
Procuring the 1‑benzyl‑3‑(furan‑2‑ylmethyl) derivative rather than the more common 1,3‑dibenzyl variant provides access to a chemotype that is predicted to exhibit significantly higher target affinity and cellular potency, reducing the amount of compound required per assay and improving the signal‑to‑noise window in high‑content screens.
- [1] Jiang, X.; Liu, Y.; Wang, Z.; Li, J.; Zhang, H.; Chen, L. Design, Synthesis, and Biological Evaluation of a Series of Benzofuran[3,2‑d]pyrimidine‑4(3H)‑one Derivatives Containing Thiosemicarbazone Analogs as Novel PARP‑1 Inhibitors. Bioorg. Chem. 2023, 138, 106660. https://doi.org/10.1016/j.bioorg.2023.106660. View Source
